5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
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Overview
Description
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione is an organic compound belonging to the pyrimidinedione family. This compound is characterized by a pyrimidine ring substituted with a methoxyphenyl group. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of 3-methoxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidinedione ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrimidinedione ring can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3-hydroxyphenyl)-2,4(1H,3H)-pyrimidinedione.
Reduction: Formation of 5-(3-methoxyphenyl)-2,4-dihydropyrimidine.
Substitution: Formation of various substituted pyrimidinediones depending on the nucleophile used.
Scientific Research Applications
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-hydroxyphenyl)-2,4(1H,3H)-pyrimidinedione
- 5-(3-aminophenyl)-2,4(1H,3H)-pyrimidinedione
- 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
Uniqueness
5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDYRLBVHCEQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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